Disodium iminodiacetate

Description

Fundamental Characteristics of Disodium Iminodiacetate

Chemical Identity and Structural Properties

Molecular Formula and Structure

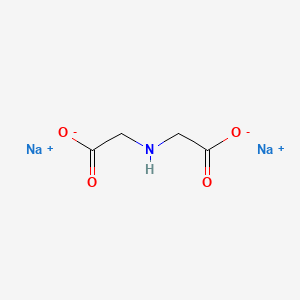

This compound possesses the molecular formula C₄H₅NNa₂O₄, representing the disodium salt of iminodiacetic acid. The compound exhibits a Chemical Abstracts Service registry number of 928-72-3, establishing its definitive chemical identity within the scientific literature. The structural framework consists of a central nitrogen atom bonded to two acetate groups, with both carboxyl groups existing in their deprotonated, sodium-coordinated form.

The parent iminodiacetic acid demonstrates the molecular formula HN(CH₂CO₂H)₂, where the central nitrogen forms a secondary amino group despite the misleading "imino" nomenclature. In the disodium salt form, both carboxylic acid protons are replaced by sodium ions, creating a highly water-soluble coordination compound. The International Union of Pure and Applied Chemistry systematic name for this compound is disodium 2-[(carboxylatomethyl)amino]acetate.

The molecular architecture creates a potential tridentate ligand system when the sodium ions are displaced during metal complexation reactions. The structural arrangement facilitates the formation of two fused five-membered chelate rings when coordinating with metal centers, contributing to the exceptional stability of resulting metal complexes.

Physical and Chemical Properties

This compound exhibits distinctive physical properties that define its handling characteristics and application potential. The compound appears as white to almost white crystalline powder or crystals at room temperature. The anhydrous form demonstrates a molecular weight of 177.07 grams per mole, while hydrated variants possess correspondingly higher molecular weights due to incorporated water molecules.

Thermal analysis reveals a melting point of approximately 180°C for the hydrated form, with some literature sources reporting decomposition temperatures ranging from 218-219°C. The compound exhibits excellent water solubility, enabling facile preparation of concentrated aqueous solutions for analytical and synthetic applications. Conversely, this compound demonstrates limited solubility in common organic solvents, reflecting its ionic character and hydrophilic nature.

The density of this compound measures 1.544 grams per milliliter at 25°C, indicating a relatively compact crystal structure. The refractive index shows a value of n₂₀/D 1.568, providing additional characterization parameters for quality control purposes.

Spectroscopic Characterization

Spectroscopic analysis provides definitive characterization methods for this compound identification and purity assessment. Infrared spectroscopy reveals characteristic absorption bands corresponding to the carboxylate functional groups and nitrogen-carbon bonds within the molecular framework. The infrared spectrum serves as an authentication tool for confirming compound identity and detecting potential impurities.

Nuclear magnetic resonance spectroscopy offers detailed structural elucidation capabilities. Proton nuclear magnetic resonance analysis in deuterium oxide solution shows characteristic chemical shifts corresponding to the methylene protons adjacent to both the nitrogen atom and carboxylate groups. The parameter appears at 3.170 parts per million with an integration value of 1000 relative units, providing quantitative analytical capabilities.

Carbon-13 nuclear magnetic resonance spectroscopy further confirms the molecular structure through identification of the two distinct carbon environments: the methylene carbons bonded to nitrogen and the carbonyl carbons of the carboxylate groups. These spectroscopic techniques collectively enable comprehensive structural verification and quality control assessment of this compound samples.

Ultraviolet-visible spectroscopy becomes particularly valuable when studying metal complexes of this compound. The formation of colored metal complexes produces characteristic absorption bands that enable both qualitative identification and quantitative determination of complex formation. These spectroscopic methods form the foundation for analytical applications and mechanistic studies of coordination reactions.

Historical Context and Development

Discovery and Initial Applications

The development of this compound traces its origins to the pioneering work of Schwarzenbach in the early 1950s, who first introduced iminodiacetic acid as a chelating ligand. This landmark contribution established the foundation for understanding the coordination chemistry of aminopolycarboxylic acids and their metal-binding capabilities. Schwarzenbach's initial investigations revealed the exceptional stability of metal complexes formed with iminodiacetic acid derivatives, leading to widespread interest in their analytical and industrial applications.

The early recognition of iminodiacetic acid's chelating properties positioned it as an intermediate compound between simpler chelating agents like glycine and more complex ligands such as nitrilotriacetic acid. This positioning proved crucial for understanding structure-activity relationships in metal coordination chemistry and established design principles for developing improved chelating agents.

Initial applications focused primarily on analytical chemistry procedures where controlled metal complexation was essential. The predictable coordination behavior and moderate stability constants made this compound an ideal choice for developing standardized analytical methods. These early applications demonstrated the compound's reliability and reproducibility in quantitative metal analysis procedures.

Evolution of Industrial Significance

The industrial significance of this compound expanded dramatically following its integration into medical imaging procedures. The compound found particular application in hepatobiliary iminodiacetic acid scans, which utilize technetium-99m complexes for evaluating liver, gallbladder, and bile duct function. This medical application represented a significant advancement in nuclear medicine imaging capabilities and established this compound derivatives as essential components of diagnostic procedures.

Industrial applications extended into herbicide manufacturing, where iminodiacetic acid serves as a crucial intermediate in glyphosate production. This application represents one of the largest-volume uses of iminodiacetic acid derivatives and demonstrates their economic importance in agricultural chemistry. The reliable synthetic accessibility and favorable cost structure of this compound contributed to its widespread adoption in industrial processes.

Modern developments have incorporated this compound into specialized applications including capillary electrophoresis for peptide mobility modulation and as a precursor for manufacturing analytical indicators such as xylenol orange. These diverse applications reflect the compound's versatility and continued relevance in contemporary chemical research and industrial processes.

Fundamental Coordination Chemistry

Metal Binding Properties

This compound demonstrates exceptional metal binding properties through its ability to function as a tridentate ligand system. Upon coordination with metal ions, the compound displaces its sodium counterions and utilizes the nitrogen atom along with both carboxylate oxygen atoms to form stable chelate complexes. This coordination mode creates two fused five-membered rings that contribute significantly to the thermodynamic stability of the resulting metal complexes.

Stability constant measurements reveal the quantitative strength of metal-ligand interactions for various metal ions. Studies have determined logarithmic stability constants for copper(II), nickel(II), zinc(II), and cobalt(II) complexes with this compound, showing values that follow the Irving-Williams series trend. The stability constants demonstrate the order: copper(II) > nickel(II) > zinc(II) > cobalt(II), reflecting the electronic preferences and coordination geometry requirements of these transition metal ions.

Comparative studies with related chelating agents reveal that this compound forms stronger complexes than bidentate ligands such as glycine while producing weaker complexes than tetradentate ligands like nitrilotriacetic acid. This intermediate binding strength provides optimal characteristics for many analytical and industrial applications where complete metal sequestration is desired without excessive binding strength that might complicate subsequent processing steps.

| Metal Ion | Log Stability Constant | Reference |

|---|---|---|

| Copper(II) | 8.62-10.98 | |

| Nickel(II) | 8.29-10.74 | |

| Zinc(II) | 7.83-10.52 | |

| Cobalt(II) | 7.63-10.40 |

Chelation Mechanisms

The chelation mechanism of this compound involves a systematic sequence of bond formation and structural reorganization events. Initial metal approach occurs through electrostatic attraction between the positively charged metal ion and the negatively charged carboxylate groups of the ligand. This preliminary interaction facilitates proper orientation for subsequent coordinate bond formation through the nitrogen lone pair electrons.

The formation of the first chelate ring involves coordination of one carboxylate group and the nitrogen atom, creating a five-membered ring structure. Subsequently, the second carboxylate group coordinates to complete the tridentate binding mode, forming the second five-membered chelate ring. This sequential coordination process results in a highly stable octahedral or square planar complex geometry, depending on the specific metal ion and coordination number requirements.

Mechanistic studies utilizing ultraviolet-visible spectroscopy have revealed the stepwise nature of complex formation, particularly in iron(III) systems. The photochemical behavior of iron(III)-disodium iminodiacetate complexes demonstrates characteristic spectral changes that enable monitoring of coordination reactions and subsequent photolytic processes. These investigations confirm the formation of stable 1:1 metal-to-ligand complexes with logarithmic stability constants exceeding 10.0.

Environmental factors significantly influence the chelation mechanism and complex stability. pH effects prove particularly important, as protonation-deprotonation equilibria of the carboxylate groups directly impact metal binding affinity. Studies have shown that optimal complex formation occurs under slightly alkaline conditions where both carboxylate groups remain fully deprotonated. Temperature effects also influence coordination kinetics and thermodynamic stability, with elevated temperatures generally favoring faster complex formation rates while potentially reducing overall complex stability.

The chelation mechanism exhibits remarkable selectivity for divalent and trivalent metal ions over monovalent species, reflecting the electrostatic requirements for effective coordination. This selectivity proves advantageous in applications requiring specific metal sequestration from complex mixtures containing multiple ionic species. The predictable coordination behavior enables rational design of separation and purification procedures based on differential complex formation rates and stabilities.

Propriétés

IUPAC Name |

disodium;2-(carboxylatomethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2Na/c6-3(7)1-5-2-4(8)9;;/h5H,1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXVIVNBOQIMTE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NNa2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-73-4 (Parent) | |

| Record name | Disodium iminodiacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1027340 | |

| Record name | Disodium iminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White powder; [TCI America MSDS] | |

| Record name | Glycine, N-(carboxymethyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(carboxymethyl)-, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-72-3, 207398-95-6 | |

| Record name | Disodium iminodiacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(carboxymethyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium iminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium iminodi(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-(carboxymethyl)-, disodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM IMINODIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2K1N8RVKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Process

The Strecker synthesis, historically employed by Monsanto, involves the following steps:

-

Amination : Ammonia reacts with formaldehyde to form hexamethylenetetramine.

-

Cyanidation : Hydrogen cyanide (HCN) introduces nitrile groups, yielding iminodiacetonitrile.

-

Hydrolysis : The nitrile groups are hydrolyzed to carboxylates using sodium hydroxide, producing DSIDA.

The overall reaction is:

Drawbacks and Challenges

-

Toxic Reagents : HCN is acutely toxic, requiring stringent safety protocols.

-

Waste Generation : For every 7 kg of DSIDA produced, 1 kg of waste (e.g., ammonium chloride) is generated, necessitating costly treatment.

-

Exothermic Risks : Intermediate reactions are highly exothermic, posing runaway reaction risks.

Modern Catalytic Dehydrogenation Method

Process Overview

Monsanto’s breakthrough method utilizes diethanolamine (DEA) as the starting material:

-

Dehydrogenation : DEA undergoes copper-catalyzed dehydrogenation to form iminodiacetic acid.

-

Neutralization : The acid is neutralized with sodium hydroxide to yield DSIDA.

The reaction is summarized as:

Advantages Over Strecker Synthesis

-

Safety : Eliminates HCN and formaldehyde. The endothermic dehydrogenation reaction mitigates runaway risks.

-

Waste Reduction : Near-zero waste; the catalyst is recyclable, and the product requires no purification.

-

Efficiency : Fewer process steps and higher yields (reported >95% in optimized conditions).

Comparative Analysis of DSIDA Preparation Methods

| Parameter | Strecker Synthesis | Catalytic Dehydrogenation |

|---|---|---|

| Reagents | NH₃, HCHO, HCN, NaOH | Diethanolamine, NaOH, Cu catalyst |

| Reaction Type | Exothermic | Endothermic |

| Yield | 70–80% | >95% |

| Waste Generated | 1 kg per 7 kg product | Negligible |

| Safety Concerns | High (HCN handling) | Low (non-volatile reagents) |

| Industrial Adoption | Phased out post-2000 | Standard since 2010s |

Industrial-Scale Production Considerations

Catalyst Optimization

Copper-based catalysts require precise temperature control (150–200°C) and inert atmospheres to prevent oxidation. Recent advances focus on bimetallic catalysts (e.g., Cu-Zn) to enhance activity and longevity.

Energy and Cost Efficiency

The catalytic method reduces energy consumption by 40% compared to the Strecker process, primarily due to eliminated waste treatment steps and lower reaction temperatures.

Environmental and Regulatory Impact

The transition to catalytic dehydrogenation aligns with green chemistry principles:

Analyse Des Réactions Chimiques

Types of Reactions: Disodium iminodiacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form iminodiacetic acid.

Reduction: It can be reduced to form glycine derivatives.

Substitution: It can undergo substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Iminodiacetic acid.

Reduction: Glycine derivatives.

Substitution: Various substituted iminodiacetates.

Applications De Recherche Scientifique

Agricultural Applications

Key Intermediate in Herbicide Production

Disodium iminodiacetate serves as a crucial intermediate in the synthesis of the herbicide Roundup®, produced by Monsanto. The innovative production method eliminates hazardous substances like ammonia and cyanide, leading to a safer and more environmentally friendly process. This new catalytic dehydrogenation method not only enhances yield but also minimizes waste generation, representing a significant advancement in green chemistry practices .

| Aspect | Traditional Method | New Method |

|---|---|---|

| Hazardous Chemicals Used | Ammonia, Formaldehyde, Hydrogen Cyanide | None |

| Waste Generation | Up to 1 lb waste per 7 lbs product | Zero waste |

| Process Steps | Multiple | Fewer steps |

| Safety | High risk due to toxic intermediates | Lower risk due to endothermic reactions |

Pharmaceutical Applications

Bone Imaging and Drug Delivery

This compound is utilized in medical imaging, particularly in hepatobiliary iminodiacetic acid (HIDA) scans, which assess liver function and diagnose conditions related to the gallbladder and bile ducts. Additionally, it is part of the iminodiacetate-modified poly-L-lysine dendrimer (IMPLD), which acts as a fluorescent agent for bone imaging and can facilitate targeted delivery of chemotherapy drugs .

Case Study: IMPLD in Bone Tumor Diagnosis

- Objective: To enhance the delivery of therapeutic agents directly to bone tissues.

- Method: Functionalization with iminodiacetic acid increases affinity for hydroxyapatite.

- Outcome: Improved targeting efficiency for drug delivery systems.

Environmental Applications

Chelating Agent for Heavy Metal Removal

This compound functions as a chelating agent, effectively binding heavy metals and radionuclides in contaminated environments. Research indicates that microbial degradation pathways involving iminodiacetic acid can immobilize these toxic substances, thereby reducing their bioavailability and toxicity .

Table: Heavy Metal Binding Efficiency

| Metal Ion | Binding Affinity (Kf) |

|---|---|

| Lead (Pb) | High |

| Cadmium (Cd) | Moderate |

| Mercury (Hg) | Very High |

Biochemical Research

Substrate for Enzymatic Reactions

In biochemical studies, this compound has been explored as a substrate for HIV-1 reverse transcriptase. It demonstrates enhanced kinetics in nucleotide incorporation into DNA compared to traditional substrates. This property could lead to advancements in antiviral therapies by improving the efficiency of nucleotide analogs used in treatment .

Experimental Findings

- Substrate: Iminodiacetic acid phosphoramidate

- Kinetic Profile: Exhibits typical Michaelis-Menten behavior.

- Significance: Potentially enhances primer strand elongation during DNA synthesis.

Mécanisme D'action

Disodium iminodiacetate exerts its effects primarily through its ability to chelate metal ions. The compound forms stable complexes with metal ions by coordinating through its nitrogen and carboxylate groups. This chelation process involves the formation of two fused five-membered chelate rings. The stability of these complexes depends on the nature of the metal ion and the reaction conditions .

Molecular Targets and Pathways:

Metal Ions: this compound targets metal ions such as copper, zinc, and iron.

Comparaison Avec Des Composés Similaires

Ethylenediaminetetraacetate (EDTA)

EDTA, a hexadentate ligand, exhibits broader metal coordination capacity than DSIDA. However, DSIDA demonstrates unique advantages in specific contexts:

Key Insight : DSIDA’s smaller size and lower denticity enhance selectivity for Ca²⁺ and transition metals, whereas EDTA’s flexibility suits polydentate coordination of larger ions (e.g., Pb²⁺ ).

Iminodipropionate (IDP)

Replacing acetate groups in DSIDA with propionate yields iminodipropionate (IDP), altering metal-binding dynamics:

Structural Influence : The shorter acetate chains in DSIDA optimize steric and electronic interactions for small metal ions like Ca²⁺ and Cu²⁺.

Alkyl-N-Iminodiacetate Derivatives

Alkyl-substituted DSIDA derivatives (e.g., methyl- or hexyl-N-iminodiacetate) modify hydrophobicity and stability:

Application Note: Alkyl modifications trade metal affinity for tailored solubility, useful in organic-aqueous mixed solvents .

Comparison with Chelating Resins

DSIDA-Functionalized vs. Amine Resins

Evidence from wastewater treatment studies highlights divergent metal selectivity:

| Metal Ion | DSIDA Resin Capacity (mg/g) | Amine Resin Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| Cu²⁺ | 8.48 | 3.5 | 5 | |

| Fe³⁺ | 5.51 | 0.82 | 5 | |

| Cr³⁺ | 2.56 | 2.4 | 5 |

Mechanistic Difference : DSIDA resins rely on carboxylate-metal coordination, while amine resins depend on electrostatic interactions. DSIDA’s higher Cu²⁺/Fe³⁺ affinity aligns with Irving-Williams series, whereas amine resins excel in cyanide-rich environments via nucleophilic adsorption .

DSIDA vs. DOTA-Based Chelators

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator with exceptional kinetic inertness. Hybrid systems integrating DSIDA pendants reveal:

Design Strategy: DSIDA pendants introduce tunable kinetics without sacrificing stability, ideal for theranostic agents requiring delayed release .

Structural and Thermodynamic Data

Activité Biologique

Disodium iminodiacetate (DSIDA) is a sodium salt derived from iminodiacetic acid, characterized by its ability to act as a tridentate ligand, forming stable metal complexes. This property underlies its diverse applications in biological systems, particularly in medical imaging and drug delivery. This article explores the biological activity of DSIDA, supported by research findings, case studies, and data tables.

- Molecular Formula : C₄H₅NNa₂O₄

- Molecular Weight : 177.0663 g/mol

- Stereochemistry : Achiral

- Charge : Neutral

The iminodiacetate anion can form chelate complexes with various metal ions, enhancing its utility in biological contexts.

- Metal Chelation : DSIDA's ability to chelate metals makes it valuable in radiopharmaceuticals for imaging and therapeutic applications. For example, it is used in hepatobiliary iminodiacetic acid (HIDA) scans to diagnose liver and gallbladder issues by tracking the flow of radioactive tracers .

- Drug Delivery Systems : The compound has been incorporated into dendrimer structures for targeted drug delivery, particularly to bone tissues due to its affinity for hydroxyapatite (HA), a major component of bone . This functionalization allows for the transport of therapeutic agents directly to bone tumors or areas requiring treatment.

- Enzymatic Activity : Research indicates that DSIDA can act as a substrate for enzymes such as HIV-1 reverse transcriptase, facilitating the incorporation of nucleotides into DNA during viral replication . This suggests potential applications in antiviral therapies.

Case Study 1: HIDA Scans

In clinical settings, DSIDA is utilized in HIDA scans where it serves as a radiotracer. The compound's ability to bind with technetium-99m allows for visualization of liver function and biliary tract integrity. A study demonstrated that patients receiving DSIDA-based imaging showed improved diagnostic accuracy compared to traditional methods .

Case Study 2: Bone Targeting

A study involving the synthesis of iminodiacetate-modified poly-L-lysine dendrimers highlighted their effectiveness in targeting bone tissues. The modified dendrimers exhibited enhanced binding to HA compared to unmodified counterparts, facilitating more effective drug delivery systems aimed at treating bone-related diseases .

Table 1: Comparison of Biological Applications of DSIDA

| Application | Mechanism of Action | Reference |

|---|---|---|

| HIDA Imaging | Radiotracer for liver function | |

| Bone-targeted Drug Delivery | Chelation with HA | |

| Enzymatic Substrate | Nucleotide incorporation by HIV-1 RT |

Table 2: Synthesis Methods

Q & A

Basic: What are the recommended green synthesis methods for DSIDA in academic research?

DSIDA can be synthesized via catalytic dehydrogenation of diethanolamine using copper-based catalysts (e.g., Cu/ZrO₂), which eliminates hazardous reagents like hydrogen cyanide and formaldehyde required in the traditional Strecker synthesis. This method improves yield, reduces waste (1 lb waste per 7 lb product), and minimizes risks of exothermic runaway reactions . Key experimental parameters include catalyst characterization (via X-ray diffraction and XPS) and optimizing reaction temperature and ligand coordination .

Advanced: How can researchers resolve contradictions in palladium electrodeposition kinetics using DSIDA-based electrolytes?

Palladium electrodeposition from iminodiacetate electrolytes involves diffusion-controlled kinetics , validated via stationary (1 mV/s) and non-stationary (2–20 mV/s) voltammetry. Linear sweep voltammetry (LSV) and Tafel plots confirm diffusion limitations, while equilibrium calculations of palladium-ligand complexes (e.g., [Pd(H₂O)₂L], [PdL₂]²⁻) at pH 3.8 explain current density variations. Adjusting ligand concentration and pH refines deposition rates .

Basic: What safety protocols are critical when handling DSIDA in laboratory settings?

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., nitrogen oxides).

- First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for persistent irritation .

- Environmental : Prevent release into ecosystems due to PM10 particulate risks (short-term ESL: 50 µg/m³; long-term: 5 µg/m³) .

Advanced: How can DSIDA be applied in trace metal recovery and separation workflows?

DSIDA-functionalized resins (e.g., iminodiacetate chelating resins) enable selective scandium (Sc) recovery from sulfate solutions. Key steps:

- Adsorption Kinetics : Fit data to Langmuir/Freundlich isotherms; capacity depends on pH (optimal pH 2–3) and sulfate concentration.

- Thermodynamic Modeling : Predict Sc speciation and ligand competition using stability constants.

- Regeneration : Elute Sc with nitric acid for reuse .

Basic: What analytical techniques validate DSIDA’s role as a chelating agent in complexometric titrations?

DSIDA’s chelation efficiency is validated via:

- ICP-MS : After matrix separation using iminodiacetate glass supports, which retain analytes (e.g., Cu²⁺) while removing Na⁺ interference (e.g., ⁴⁰Ar²³Na⁺).

- Fluorescent Probes : DSIDA derivatives like Calcein Blue AM track intracellular metal ions via phenol-Mannich condensation with cesium iminodiacetate .

Advanced: How do coordination studies resolve discrepancies in DSIDA’s metal-binding mechanisms?

- Spectroscopic Analysis : UV-Vis and FTIR identify DSIDA’s bidentate coordination with metals (e.g., Sn, Pd).

- Thermodynamic Modeling : Calculate stepwise formation constants (log K) for complexes like [Sn(IDA)]⁻ to explain stability under varying pH and ligand concentrations .

- X-ray Crystallography : Resolve structures of organotin-DSIDA complexes (e.g., (Me₃Sn)₂L·H₂O) to clarify bonding modes .

Basic: What are the environmental implications of DSIDA use in lab-scale processes?

- Exposure Limits : Adhere to short-term (50 µg/m³) and long-term (5 µg/m³) particulate thresholds to mitigate respiratory risks .

- Waste Management : Neutralize acidic/byproduct streams before disposal to prevent ecosystem contamination .

Advanced: How can researchers optimize DSIDA-based catalysts for sustainable synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.